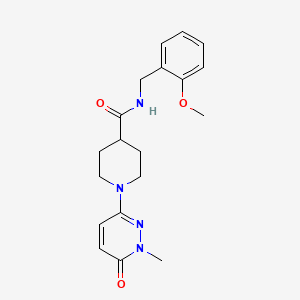
N-(2-methoxybenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxybenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes piperidine and pyridazinone moieties. Its molecular formula is C18H22N4O3, and it has notable properties that contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes, which may contribute to its therapeutic effects. For instance, derivatives of piperidine have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease .
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress .
Biological Activity Overview
The biological activities associated with this compound include:
- Antibacterial Activity : Preliminary studies suggest moderate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Similar compounds have demonstrated anticancer properties, likely through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The piperidine core is known for neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study investigated the effects of similar piperidine derivatives on cancer cell lines. Results indicated that these compounds induced significant apoptosis in HeLa cells, suggesting a potential pathway for cancer therapy .
- Neuroprotective Research : Another study focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results showed that these compounds could reduce neuronal damage and improve cell viability under stress conditions .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22-18(24)8-7-17(21-22)23-11-9-14(10-12-23)19(25)20-13-15-5-3-4-6-16(15)26-2/h3-8,14H,9-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBLHDCYFAXTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














